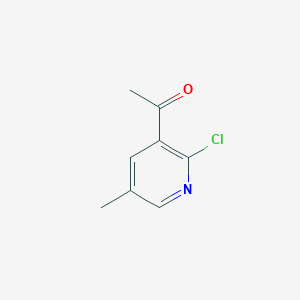

1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-chloro-5-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQKXCFSDHHMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673576 | |

| Record name | 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885223-64-3 | |

| Record name | 1-(2-Chloro-5-methyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone from 2-Chloro-5-methylpyridine for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 1-(2-chloro-5-methylpyridin-3-yl)ethanone, a key building block in pharmaceutical research and development. Moving beyond a simple recitation of methods, this document offers a critical analysis of the underlying chemical principles, the rationale for experimental choices, and practical considerations for successful synthesis. The primary focus is on the Friedel-Crafts acylation, with a discussion of alternative organometallic approaches. This guide is intended for chemists, researchers, and professionals in the field of drug development who require a thorough understanding of this important transformation.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to participate in various biological interactions. The specific compound, this compound, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The chloro, methyl, and acetyl substituents on the pyridine ring offer multiple points for chemical modification, enabling the creation of diverse compound libraries for drug discovery programs. Consequently, the efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry.

Synthetic Methodologies: A Comparative Analysis

The introduction of an acetyl group at the C-3 position of 2-chloro-5-methylpyridine presents a notable synthetic challenge. The electron-withdrawing nature of both the pyridine nitrogen and the chloro substituent deactivates the ring towards electrophilic aromatic substitution. This guide will explore the most common and effective strategies to achieve this transformation.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic systems.[1][2] However, its application to electron-deficient heterocyclic systems like pyridine requires carefully optimized and often harsh reaction conditions.

The reaction proceeds through the generation of a highly electrophilic acylium ion from an acylating agent, such as acetyl chloride or acetic anhydride, facilitated by a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This acylium ion then attacks the pyridine ring. Due to the deactivated nature of the substrate, the reaction typically requires a stoichiometric excess of the Lewis acid and elevated temperatures.[3] The Lewis acid coordinates to the pyridine nitrogen, which further deactivates the ring but also directs the incoming electrophile primarily to the C-3 position. The mechanism involves the formation of an acylium ion, electrophilic attack on the aromatic ring to form a sigma complex, and subsequent deprotonation to restore aromaticity.[1]

Diagram 1: Friedel-Crafts Acylation of 2-Chloro-5-methylpyridine

Caption: A simplified workflow of the Friedel-Crafts acylation process.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Aluminum chloride is corrosive and reacts violently with water.

Materials:

-

2-Chloro-5-methylpyridine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Heating mantle with temperature control

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

In a dry three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane.

-

Cool the flask in an ice bath and add 2-chloro-5-methylpyridine (1.0 equivalent) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Slowly add acetyl chloride (1.5 equivalents) via the dropping funnel, keeping the temperature below 10 °C.

-

Remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a 1:1 mixture of concentrated HCl and crushed ice. This is a highly exothermic step.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the desired product.

| Parameter | Recommended Value | Rationale/Notes |

| Reactant Ratio (Substrate:Acylating Agent:Catalyst) | 1.0 : 1.5 : 3.0 | A significant excess of the Lewis acid is necessary to drive the reaction to completion. |

| Solvent | Anhydrous Dichloromethane | Other non-protic, anhydrous solvents can be used. |

| Reaction Temperature | Reflux (approx. 40 °C) | Higher temperatures may be necessary for less reactive substrates. |

| Reaction Duration | 12 - 24 hours | Reaction progress should be monitored to optimize yield and minimize side-product formation. |

| Typical Yield | 40-60% | Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions. |

| Purification Method | Column Chromatography or Recrystallization | Essential for removing unreacted starting materials and isomeric byproducts. |

The demanding conditions and moderate yields of the Friedel-Crafts acylation have led to the exploration of alternative synthetic pathways. Organometallic strategies, in particular, offer milder reaction conditions and potentially higher selectivity.

Modern synthetic organic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions.[4][5][6][7] These methods can provide a more efficient and milder route to the desired product. One such approach could involve a directed C-H activation/acylation of 2-chloro-5-methylpyridine.[4][5] This would involve the use of a palladium catalyst and a suitable acylating agent. These reactions often exhibit high functional group tolerance and can proceed under significantly less harsh conditions than the classical Friedel-Crafts reaction.

Diagram 2: Conceptual Palladium-Catalyzed C-H Acylation

Caption: Generalized workflow for a palladium-catalyzed C-H acylation.

Conclusion: Strategic Selection of the Synthetic Pathway

The optimal synthetic route for the preparation of this compound depends on various factors, including the desired scale of the synthesis, the availability of reagents, and the required purity of the final product. While the Friedel-Crafts acylation is a well-established method, its harsh conditions and moderate yields can be a drawback. For laboratory-scale synthesis, its simplicity may be advantageous. However, for larger-scale industrial production, the development of a more efficient and milder palladium-catalyzed cross-coupling reaction, despite potentially requiring more initial process development, could be the more economical and sustainable choice. A thorough understanding of the chemical principles and practical considerations detailed in this guide will enable the synthetic chemist to make an informed decision and successfully produce this valuable pharmaceutical intermediate.

References

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium catalyzed direct ortho C–H acylation of 2-arylpyridines using toluene derivatives as acylation reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

Spectroscopic characterization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive spectroscopic analysis of this compound, a key heterocyclic ketone intermediate. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document offers a detailed roadmap for the structural elucidation and verification of this compound. The narrative emphasizes the causality behind experimental observations and protocols, ensuring a deep understanding of the molecule's physicochemical properties.

Introduction and Strategic Overview

This compound (C₈H₈ClNO, Molecular Weight: 169.61 g/mol ) is a substituted pyridine derivative of significant interest in synthetic chemistry, often serving as a versatile building block in the development of pharmaceutical and agrochemical agents.[1] The precise arrangement of its functional groups—a ketone, a chloro substituent, and a methyl group on the pyridine ring—creates a unique electronic and steric environment that dictates its reactivity and biological interactions.

An unambiguous confirmation of its molecular structure is paramount for its application in multi-step syntheses. This guide employs a multi-technique spectroscopic approach, where each method provides a unique and complementary piece of the structural puzzle. By correlating the data, we build a self-validating profile of the molecule, ensuring the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Fingerprint

The foundational step in any characterization is to understand the target structure and anticipate its spectroscopic behavior. The structure contains several key features that will manifest distinctly across different analytical techniques:

-

Aromatic System: A pyridine ring with two adjacent hydrogens.

-

Carbonyl Group: An acetyl ketone directly attached to the ring.

-

Substituents: A chloro group at position 2, a methyl group at position 5, and the acetyl group at position 3.

-

Aliphatic Protons: Two distinct methyl groups.

References

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a heterocyclic ketone of significant interest, often serving as a key intermediate in the synthesis of complex bioactive molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic profiling.

This in-depth technical guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing analogies from related structures, we will propose the primary fragmentation pathways under Electron Ionization (EI) conditions. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for routine analysis and structural characterization.

Molecular Structure and Inherent Chemical Features

To predict the fragmentation pattern, one must first understand the molecule's structure and the relative strengths of its chemical bonds.

-

Molecular Formula: C₈H₈ClNO[1]

-

Molecular Weight: 169.61 g/mol (average); Monoisotopic Mass: 169.0295 g/mol (for ³⁵Cl)

-

Key Structural Features:

-

Pyridine Ring: A stable aromatic N-heterocycle that influences charge localization.

-

Acetyl Group (-COCH₃): A ketone functional group that is a primary driver of fragmentation.

-

Chloro Substituent (-Cl): An electronegative halogen whose isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic tool.[2]

-

Methyl Group (-CH₃): An alkyl substituent on the pyridine ring.

-

The most probable sites for initial ionization and subsequent cleavage are the bonds adjacent to the carbonyl group (α-cleavage) and the carbon-chlorine bond.

Analytical Workflow for Mass Spectrometry

The overall process for analyzing a compound like this compound involves several key stages, from sample introduction to data interpretation. A generalized workflow is depicted below.

Caption: Generalized workflow for GC-MS analysis with Electron Ionization.

Proposed Electron Ionization (EI) Fragmentation Pathways

Under standard 70 eV Electron Ionization, the molecule will be ionized to form an energetically unstable molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to yield smaller, more stable ions.[3][4]

The monoisotopic mass of the molecular ion containing ³⁵Cl is m/z 169 . A corresponding M+2 peak at m/z 171 with approximately one-third the intensity, characteristic of a single chlorine atom, is expected.

The primary fragmentation mechanism for ketones is α-cleavage , which involves the breaking of a bond adjacent to the carbonyl group.[5][6][7] For this molecule, two α-cleavage pathways are possible:

-

Loss of the Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group.

-

Loss of the Pyridinyl Radical: Cleavage of the bond between the carbonyl carbon and the pyridine ring.

The formation of a resonance-stabilized acylium ion typically makes the loss of the larger or more stable radical the preferred pathway.[8][9]

Caption: Proposed EI fragmentation pathways for this compound.

Detailed Fragmentation Analysis:

-

Molecular Ion (m/z 169, 171): The parent peak, representing the intact molecule after losing one electron. Its presence and the isotopic pattern confirm the molecular weight and the presence of chlorine.

-

α-Cleavage: Loss of •CH₃ (m/z 154, 156): This is predicted to be a major fragmentation pathway. The cleavage of the C-C bond between the carbonyl and the methyl group results in the loss of a methyl radical (15 Da). This forms a stable, resonance-delocalized acylium ion. This is often a very prominent peak in the spectra of methyl ketones.[2]

-

α-Cleavage: Formation of Acetyl Cation (m/z 43): The alternative α-cleavage involves breaking the bond between the carbonyl carbon and the pyridine ring. This generates the highly stable acetyl cation, [CH₃CO]⁺. This fragment is characteristic of acetyl groups and is often the base peak (most intense peak) in the spectrum of methyl ketones.[7]

-

Secondary Fragmentation: Loss of CO (m/z 126, 128): The acylium ion at m/z 154 can undergo further fragmentation by losing a neutral carbon monoxide molecule (28 Da). This is a common fragmentation route for aromatic ketones.[2]

-

Tertiary Fragmentation: Loss of Cl (m/z 91): Following the loss of CO, the resulting pyridinyl cation at m/z 126 can lose a chlorine radical (35 Da) to form a fragment at m/z 91. The loss of a halogen is a common pathway for chloroaromatic compounds.[10]

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Intensity |

| 169 / 171 | [C₈H₈ClNO]⁺• | Molecular Ion (M⁺•) | Moderate |

| 154 / 156 | [C₇H₅ClNO]⁺ | M⁺• - •CH₃ (α-cleavage) | High |

| 126 / 128 | [C₇H₅ClN]⁺• | [m/z 154] - CO | Moderate |

| 91 | [C₆H₆N]⁺ | [m/z 126] - •Cl | Moderate to Low |

| 43 | [C₂H₃O]⁺ | M⁺• - •(C₆H₅ClN) (α-cleavage) | High (likely Base Peak) |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring an EI mass spectrum.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a single quadrupole or ion trap).

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

-

GC vial with insert

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to a GC autosampler vial.

-

-

GC Method Parameters (Example):

-

Injection Port: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Method Parameters (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Acquisition and Analysis:

-

Acquire the data.

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum, identifying the molecular ion and key fragment ions as predicted. Compare the isotopic pattern for chlorine-containing fragments to theoretical values.

-

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is primarily governed by the robust stability of the acetyl cation and the characteristic cleavage patterns of ketones. The analysis predicts dominant fragments at m/z 43 (acetyl cation) and m/z 154/156 (loss of a methyl radical), which serve as strong diagnostic peaks for the acetyl moiety. Further fragmentation involving the loss of carbon monoxide and the chlorine radical provides additional structural confirmation. The distinct M:M+2 isotopic signature of chlorine is an essential feature for identifying all chlorine-containing fragments. This predictive guide provides a solid framework for the identification and structural confirmation of this compound and its analogues in a research setting.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. yufengchemicals.com [yufengchemicals.com]

An In-depth Technical Guide to Determining the Solubility of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. In the absence of published solubility data for this compound, this document outlines the fundamental principles governing solubility and provides a detailed, field-proven protocol for its empirical determination. The focus is on robust, self-validating methodologies to ensure data integrity and reproducibility, which are critical in research and development settings.

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol .[1][2] As an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, understanding its solubility is paramount for reaction optimization, purification, formulation, and process design. Solubility dictates the choice of solvents for synthesis and chromatography, impacts reaction kinetics, and is a critical parameter in the development of liquid formulations. This guide will first explore the theoretical underpinnings of solubility and then provide a practical, step-by-step methodology for its determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[3][4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and molecular structure, in relation to the properties of the solvent.

1.1. Molecular Structure and Polarity Analysis

This compound possesses several functional groups that contribute to its overall polarity:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor.

-

Chloro Group: The chlorine atom is electronegative, contributing to the molecule's dipole moment.

-

Ketone Group: The carbonyl (C=O) group is highly polar and can act as a hydrogen bond acceptor.

-

Methyl Group: This is a nonpolar, electron-donating group.

The combination of these groups results in a molecule of moderate polarity. The presence of both polar (ketone, chloro, pyridine nitrogen) and nonpolar (methyl group, aromatic ring) regions suggests that it will exhibit varied solubility across a range of organic solvents.

1.2. Solvent Selection Rationale

A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile. The choice of solvents is critical for understanding the dissolution behavior of the compound. A suggested list of solvents, ordered by increasing polarity index, is provided in Table 1.

| Solvent | Polarity Index (P') | Solvent Type | Expected Interaction |

| Hexane | 0.1 | Nonpolar | Low solubility expected due to the polar nature of the solute. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate solubility may be possible due to pi-pi stacking interactions with the pyridine ring. |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate solubility expected. |

| Dichloromethane | 3.1 | Polar Aprotic | Good solubility is likely due to dipole-dipole interactions. |

| Acetone | 5.1 | Polar Aprotic | Good solubility is expected due to the polar nature of acetone and its ability to accept hydrogen bonds. |

| Ethanol | 4.3 | Polar Protic | High solubility is expected due to the ability of ethanol to act as a hydrogen bond donor to the ketone and pyridine nitrogen. |

| Methanol | 5.1 | Polar Protic | High solubility is expected for the same reasons as ethanol. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very high solubility is expected due to its high polarity and strong hydrogen bond accepting capability. |

| Water | 10.2 | Polar Protic | Low solubility is expected due to the presence of nonpolar regions on the molecule. |

Polarity index values are relative measures of a solvent's polarity.[6]

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] This method involves equilibrating an excess amount of the solid solute with the solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

2.1. Experimental Workflow

The overall workflow for the shake-flask method is depicted in the following diagram.

Caption: Shake-flask method workflow for solubility determination.

2.2. Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For efficient separation, centrifuge the vials to pellet the undissolved solid.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Analysis of Solute Concentration:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is highly soluble).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Measure the UV absorbance of the calibration standards at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered supernatant from the equilibrated samples with the same solvent used for the calibration standards to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted samples.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

2.3. Data Presentation

The determined solubility values should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Diethyl Ether | 25 | ||

| Dichloromethane | 25 | ||

| Acetone | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Water | 25 |

Interpretation and Application of Solubility Data

The solubility profile obtained from these experiments will provide valuable insights for various applications:

-

Process Chemistry: The data will inform the selection of optimal solvents for synthesis, extraction, and crystallization, potentially improving yield and purity.

-

Formulation Science: For applications requiring a liquid formulation, the solubility data is essential for identifying suitable solvent systems.

-

Analytical Chemistry: Knowledge of solubility is crucial for developing analytical methods, such as HPLC, by ensuring the analyte remains in solution during analysis.

The relationship between solvent polarity and the measured solubility of this compound can be visualized to better understand the dissolution behavior.

References

- 1. d-nb.info [d-nb.info]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Polarity Index [macro.lsu.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Physical and chemical properties of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS No. 885223-64-3), a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of experimentally derived data in peer-reviewed literature for this specific compound, this guide synthesizes confirmed data from chemical suppliers, predicted values from computational models, and extrapolated properties from closely related structural analogs. The guide includes a detailed discussion of its molecular structure, predicted physical and spectral properties, and expected chemical reactivity based on the established chemistry of 2-chloropyridines and acetylpyridines. Furthermore, a representative synthetic protocol and a robust analytical method for its characterization are presented to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, owing to its presence in a vast array of biologically active molecules. The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methyl group at the 5-position, and an acetyl group at the 3-position, presents a versatile platform for further chemical modifications. The chloro substituent is a key functional handle for nucleophilic substitution reactions, while the acetyl group offers a site for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

| Identifier | Value | Source |

| CAS Number | 885223-64-3 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| SMILES | Cc1cnc(Cl)c(c1)C(C)=O | [1] |

| InChI | 1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 | [1] |

Physicochemical Properties: Experimental and Predicted Data

A combination of available data from commercial suppliers and computationally predicted values provides insight into the physicochemical properties of this compound. It is important to note that predicted values should be used as a guide and may not perfectly reflect experimental results.

| Property | Value | Data Type | Source/Method |

| Physical State | Solid (Predicted) | Predicted | Based on related compounds |

| Melting Point | Not available | Experimental data lacking | N/A |

| Boiling Point | Not available | Experimental data lacking | N/A |

| Solubility | Predicted to be soluble in polar organic solvents such as alcohols, ethers, and acids. Limited solubility in non-polar solvents. | Predicted | Based on solubility of acetylpyridines |

| pKa | 3.75 ± 0.10 | Predicted | Chemicalize |

| LogP | 1.9 | Predicted | Guidechem |

Spectral Characterization: A Predictive Approach

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are predicted in ppm relative to TMS.

-

Aromatic Protons (2H): Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets or singlets depending on the coupling constants.

-

Acetyl Methyl Protons (3H): A sharp singlet around δ 2.5-2.7 ppm.

-

Pyridine Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

-

Methyl Carbons: Two signals in the aliphatic region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ketone): A strong absorption band around 1690-1710 cm⁻¹.

-

C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 169, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 32% of the M⁺ peak). Key fragmentation patterns would involve the loss of a methyl group (m/z 154) and the acetyl group (m/z 126).

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups.

Caption: Reactivity map of this compound.

The 2-chloro substituent makes the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to diverse derivatives. The acetyl group can undergo various transformations common to ketones, including reduction to the corresponding alcohol, oxidation, and condensation reactions at the alpha-carbon.

Experimental Protocols

The following protocols are representative methods for the synthesis and analysis of this compound, adapted from established procedures for structurally similar compounds.

Representative Synthesis Protocol

This protocol describes a plausible synthetic route starting from 2-chloro-5-methylnicotinic acid. This method is based on the synthesis of the related compound 3-acetyl-2-chloropyridine.[3]

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Salt Formation: To a solution of 2-chloro-5-methylnicotinic acid in an appropriate solvent (e.g., THF), add one equivalent of lithium hydroxide monohydrate. Stir the mixture at room temperature until the acid is fully converted to its lithium salt.

-

Drying: Remove the solvent under reduced pressure and dry the resulting lithium 2-chloro-5-methylnicotinate thoroughly under vacuum.

-

Grignard Reaction: Suspend the dried lithium salt in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C.

-

Addition of Grignard Reagent: Slowly add a solution of methyl magnesium bromide (typically 1.5-2.0 equivalents) in the same solvent to the cooled suspension.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on structurally related compounds, it should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed, albeit partially predictive, overview of its key properties. The presented information, including a representative synthetic protocol and analytical method, serves as a foundational resource for researchers aiming to utilize this compound in their work. It is imperative for scientists to conduct their own experimental verification of the properties and protocols outlined herein.

References

Crystal Structure Analysis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone belong to this critical class of molecules, offering a versatile framework for the design of novel therapeutics. Understanding the precise three-dimensional arrangement of these molecules and their derivatives is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly govern physicochemical properties such as solubility, stability, and ultimately, bioavailability. This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, from initial synthesis to advanced structural analysis, tailored for professionals in drug development. We will explore not just the procedural steps, but the fundamental rationale behind them, empowering researchers to leverage crystal structure analysis for the informed development of next-generation pharmaceuticals.

Chapter 1: The Pivotal Role of Pyridinone Scaffolds in Modern Drug Discovery

Pyridinone and its derivatives have garnered immense attention in medicinal chemistry for their remarkable versatility.[3] These six-membered heterocyclic scaffolds can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets like protein kinases.[1][4] Their utility is further enhanced by their role as bioisosteres for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune properties like lipophilicity, aqueous solubility, and metabolic stability.[2][4]

The diverse biological activities exhibited by pyridinone-containing molecules—ranging from antitumor and antimicrobial to anti-inflammatory effects—underscore their therapeutic potential.[1][3] The ability to readily functionalize the pyridine ring enables systematic exploration of structure-activity relationships (SAR), a foundational practice in the optimization of lead compounds. Consequently, the this compound core represents a valuable starting point for building diverse chemical libraries aimed at discovering novel drug candidates.

Chapter 2: Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5][6] It provides unambiguous information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack together in the solid state.

The technique is grounded in the principle of Bragg's Law of diffraction. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystal, where atoms are arranged in a highly ordered lattice, the scattered waves interfere with one another. Constructive interference occurs only at specific angles where the path length difference between waves scattered from adjacent lattice planes is an integer multiple of the X-ray wavelength.[5]

Bragg's Law: nλ = 2d sin(θ)

Where:

-

n is an integer.

-

λ is the wavelength of the X-rays.

-

d is the spacing between the crystal lattice planes.

-

θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles and intensities of the thousands of diffracted X-ray reflections, a three-dimensional map of the electron density within the unit cell can be reconstructed.[7] Fitting the known atoms of the molecule into this electron density map yields a precise and detailed molecular structure.[6]

Chapter 3: The Crystallographer's Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process that demands precision and a deep understanding of both chemical and physical principles.

Caption: The experimental workflow from chemical synthesis to final structural validation.

Synthesis and Purification of this compound Derivatives

The synthesis of novel derivatives is the first critical step. While numerous synthetic routes exist, a common approach involves functionalizing the parent molecule, this compound, which is available as a chemical building block.[8] For instance, creating a chalcone derivative might involve a Claisen-Schmidt condensation with a substituted benzaldehyde.

Experimental Protocol: Generalized Synthesis

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aldehyde (1 equivalent) and a catalytic amount of a base (e.g., aqueous NaOH).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The crude product may precipitate and can be collected by filtration. If not, an extraction with an organic solvent (e.g., ethyl acetate) is performed.

-

Purification: The crude product must be rigorously purified to achieve the high level of chemical homogeneity required for crystal growth. Flash column chromatography is the most common method. The purity of the final compound should be confirmed by ¹H NMR and Mass Spectrometry.

Causality: Purity is non-negotiable. Impurities, including residual solvents or by-products, can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and preventing the growth of single, X-ray quality crystals.[9]

The Art of Crystal Growth: Methodologies and Rationale

Growing single crystals suitable for X-ray analysis is often the most challenging step. It is an empirical science that relies on creating a state of slow, controlled supersaturation.[10]

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Identify a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming microcrystalline powder, while poorly soluble compounds may not crystallize at all.[10]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. This may require gentle warming.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation. Place the vial in a vibration-free location.

-

Patience: Allow the crystals to grow undisturbed over several days to weeks.[10]

Alternative Method: Solvent Layering This technique is useful when a compound is highly soluble in one solvent but insoluble in another miscible solvent (the "anti-solvent"). A concentrated solution of the compound is prepared, and the anti-solvent is carefully layered on top. Slow diffusion at the interface gradually reduces the solubility of the compound, promoting slow crystallization.[9]

Data Acquisition with Single-Crystal X-ray Diffractometry

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible fractures) is obtained, it is mounted on the diffractometer.

Experimental Protocol: Data Collection

-

Mounting: The selected crystal is affixed to a glass fiber or a loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: The instrument software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[7]

-

Data Integration: The raw diffraction images are processed to measure the intensity and position of each reflection. The data is corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution, Refinement, and Validation

The integrated diffraction data is used to solve and refine the crystal structure.

Caption: Iterative cycle of crystallographic structure solution and refinement.

-

Structure Solution: The "phase problem" is the central challenge. The diffraction experiment measures intensities, but the phase information of the X-rays is lost. For small molecules, this is typically solved using direct methods or Patterson methods, which use statistical relationships between intensities to derive initial phase estimates.

-

Model Building & Refinement: An initial atomic model is built into the resulting electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

-

Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the Goodness-of-Fit (GOF). A low R1 value (typically < 0.05 for high-quality data) indicates good agreement between the model and the experimental data. The final validated structure is typically reported in a standard Crystallographic Information File (CIF) format.

Chapter 4: Deciphering the Crystal Packing: Advanced Structural Analysis

The molecular structure is only part of the story. The arrangement of molecules in the crystal, known as the crystal packing, is dictated by a subtle interplay of non-covalent interactions. These interactions are critical for understanding the material's properties and for crystal engineering.

Intermolecular Interactions and Supramolecular Assembly

In the crystal lattice of this compound derivatives, several types of interactions can be expected:

-

Hydrogen Bonds: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., the carbonyl oxygen, pyridine nitrogen) can lead to strong, directional hydrogen bonds that often dominate the crystal packing.

-

Halogen Bonds: The chlorine atom can act as a Lewis acidic region, interacting with Lewis bases like oxygen or nitrogen atoms.

-

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

-

van der Waals Forces: These weaker, non-directional forces contribute to the overall cohesive energy of the crystal.[11]

Caption: Key intermolecular interactions governing crystal packing.

Hirshfeld Surface Analysis: A Visual Approach

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[11][12] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the region where the electron density of the molecule dominates over the electron density of all other molecules in the crystal.[13]

By mapping properties onto this surface, one can gain immediate insight into the crystal packing environment:

-

dnorm : This property maps the normalized contact distance. Strong intermolecular contacts, such as hydrogen bonds, appear as distinct red spots on the dnorm surface, indicating distances shorter than the van der Waals radii sum.[14]

-

2D Fingerprint Plots: These plots summarize all the interactions in the crystal by plotting the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The plot's shape is characteristic of specific interaction types (e.g., sharp spikes for strong H-bonds, wing-like shapes for π-π stacking).[11]

This analysis provides a holistic and quantitative picture of the forces holding the crystal together, moving beyond a simple list of short contacts.[15]

Chapter 5: Case Study: Crystal Structure of a Hypothetical Derivative

To illustrate these principles, we present a hypothetical analysis of 1-(2-Chloro-5-(hydroxymethyl)pyridin-3-yl)ethanone . The introduction of a hydroxyl group provides a strong hydrogen bond donor, leading to predictable and illustrative packing motifs.

Table 1: Crystallographic Data and Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₈ClNO₂ |

| Formula Weight | 185.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.714 |

| b (Å) | 12.396 |

| c (Å) | 16.611 |

| β (°) | 101.52 |

| Volume (ų) | 1758.4 |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections collected | 16473 |

| Independent reflections | 4353 [R(int) = 0.026] |

| Final R indices [I > 2σ(I)] | R1 = 0.050, wR2 = 0.236 |

| Goodness-of-fit on F² | 0.92 |

Note: Data is illustrative, based on similar structures for pedagogical purposes.[16][17]

Structural Commentary: The molecule crystallizes in the common monoclinic space group P2₁/c. The asymmetric unit contains one molecule. The key structural feature is the formation of strong intermolecular hydrogen bonds involving the newly introduced hydroxyl group.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O-H···O(carbonyl) | 0.84 | 1.95 | 2.78 | 175 |

In the crystal, molecules are linked into infinite chains along the b-axis via strong O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. These chains are further packed into sheets through weaker C-H···Cl and C-H···π interactions. The Hirshfeld surface analysis would show prominent red spots corresponding to the O-H···O hydrogen bonds, confirming them as the dominant directional interaction governing the supramolecular assembly.

Chapter 6: Conclusion and Future Outlook

The crystal structure analysis of this compound derivatives is an indispensable tool in the arsenal of the modern drug development professional. It provides the ultimate structural blueprint, offering unparalleled insight into the molecule's conformation and the non-covalent forces that dictate its solid-state behavior. By integrating the detailed protocols of synthesis, crystal growth, and X-ray diffraction with advanced analytical methods like Hirshfeld surface analysis, researchers can move beyond simple structure determination. This holistic understanding enables the rational design of molecules with optimized properties, facilitates polymorph screening, and provides critical data for intellectual property protection. As drug discovery continues to evolve towards more targeted and complex molecular architectures, the foundational insights provided by crystallography will remain more critical than ever.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. How To [chem.rochester.edu]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. crystalexplorer.net [crystalexplorer.net]

- 14. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the ethanone group in 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

An In-depth Technical Guide to the Reactivity of the Ethanone Group in 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the ethanone (acetyl) group in this compound (CAS No: 885223-64-3).[1][2] As a substituted heteroaromatic ketone, this molecule serves as a valuable synthon in medicinal and agrochemical research. The guide elucidates the intricate interplay of electronic and steric effects imposed by the substituted pyridine ring on the reactivity of the carbonyl and α-methyl carbons. Key transformations, including nucleophilic additions, α-carbon functionalization via enolate intermediates, and condensation reactions, are discussed in detail. Mechanistic insights are supported by established chemical principles and authoritative literature. Furthermore, this guide furnishes detailed, field-proven experimental protocols and data visualizations to empower researchers in the strategic application of this versatile building block.

Introduction: A Molecule of Dichotomous Reactivity

This compound is a heteroaromatic ketone whose synthetic utility is dictated by the reactivity of its acetyl functional group. The core of its chemical personality lies in the electronic tension across the molecule. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further polarized by a strongly electron-withdrawing chloro substituent at the C2 position and a weakly electron-donating methyl group at the C5 position.[3][4] This electronic environment profoundly influences the electrophilicity of the carbonyl carbon and the acidity of the α-methyl protons, making the ethanone group a hub for diverse chemical transformations. This guide dissects these influences to provide a predictive framework for its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 885223-64-3 | [1][5] |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Likely soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); insoluble in water. | [6] |

The Electronic and Steric Landscape: A Foundation for Reactivity

The reactivity of the ethanone moiety is not considered in isolation but as a direct consequence of its attachment to the 2-chloro-5-methylpyridin-3-yl scaffold. The collective electronic effects govern the two primary reactive sites: the carbonyl carbon and the α-carbon.

-

Pyridine Nitrogen: The nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), rendering the pyridine ring electron-deficient and less susceptible to electrophilic substitution than benzene.[3] This effect is transmitted to the attached ethanone group.

-

2-Chloro Substituent: As a halogen, chlorine is strongly electron-withdrawing via induction (-I), further depleting electron density from the ring and, by extension, the C3 position. This significantly enhances the electrophilic character of the carbonyl carbon.

-

5-Methyl Substituent: The methyl group provides a modest electron-donating effect (+I and hyperconjugation), slightly counteracting the electron-withdrawing nature of the nitrogen and chlorine atoms.

-

3-Ethanone Group: The acetyl group itself is electron-withdrawing, pulling electron density from the C3 position of the pyridine ring.

This confluence of effects makes the carbonyl carbon of this compound a more potent electrophile than that of acetophenone, while simultaneously increasing the kinetic and thermodynamic acidity of the α-methyl protons.

Diagram 1: Electronic influences on the core scaffold.

Key Reaction Pathways of the Ethanone Group

The dual reactivity of the ethanone group—at the carbonyl carbon and the α-carbon—opens avenues for a wide array of synthetic transformations.

Reactions at the Carbonyl Carbon: Nucleophilic Addition

The enhanced electrophilicity of the carbonyl carbon makes it highly susceptible to attack by nucleophiles.

A. Reduction to 1-(2-Chloro-5-methylpyridin-3-yl)ethanol The reduction of the ketone to a secondary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient, offering high chemoselectivity for the carbonyl group over the chloro-substituted pyridine ring.

Diagram 2: General workflow for the reduction of the ketone.

B. Grignard and Organolithium Additions The reaction with organometallic reagents (e.g., MeMgBr, PhLi) provides a direct route to tertiary alcohols. Careful control of temperature is crucial to prevent side reactions.

C. Wittig Olefination The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond.[7] Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 2-chloro-3-(prop-1-en-2-yl)-5-methylpyridine.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable alcohol solvent (e.g., methanol or ethanol, approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be purified further by column chromatography if necessary.

Reactions at the α-Carbon via Enolate Intermediates

The electron-withdrawing nature of the carbonyl and the attached pyridine ring enhances the acidity of the α-methyl protons, facilitating the formation of an enol or enolate intermediate, which is a potent nucleophile.

A. α-Halogenation This reaction is a common method for introducing a halogen at the α-position, creating a valuable electrophilic site for subsequent Sₙ2 reactions. The reaction can be performed under acidic or basic conditions.[8][9] Under acidic conditions, typically one halogen atom is introduced.[9]

Diagram 3: Mechanism of acid-catalyzed α-halogenation.

B. Aldol Condensation Under basic or acidic conditions, the enolate of this compound can attack the carbonyl group of another molecule (self-condensation) or a different carbonyl compound (crossed-aldol condensation).[7] This reaction forms a β-hydroxy ketone, which can often be dehydrated to yield an α,β-unsaturated ketone, a valuable Michael acceptor.

-

Setup: Dissolve 1.0 equivalent of this compound in glacial acetic acid (approx. 0.5 M).

-

Reagent Addition: To the stirred solution, add a solution of bromine (Br₂, 1.05 equivalents) in glacial acetic acid dropwise at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Pour the reaction mixture into a large volume of ice-water. The product may precipitate as a solid. If it remains an oil, extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acetic acid), and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be purified by recrystallization or column chromatography.

Summary and Outlook

The ethanone group of this compound is a versatile functional handle whose reactivity is significantly modulated by the electronic properties of the substituted pyridine ring. The electron-withdrawing character of the chloro group and the pyridine nitrogen activates both the carbonyl carbon for nucleophilic addition and the α-carbon for enolate formation. This guide provides the foundational understanding and practical protocols necessary for researchers to exploit this reactivity. The strategic manipulation of this ketone allows for the construction of a diverse array of more complex molecules, underscoring its importance as a key intermediate in the fields of drug discovery and materials science.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound - CAS:885223-64-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. This compound | 885223-64-3 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

Introduction: Targeting Mitotic Regulation in Oncology

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Senior Application Scientist Note: An initial query for CAS number 885223-64-3 identifies the compound 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, a chemical intermediate with limited publicly available data on biological activity.[1][2][3][4] However, the request for an in-depth technical guide suitable for researchers and drug development professionals strongly suggests an interest in a compound with significant biological and clinical relevance. Extensive research indicates that the likely subject of interest is GSK1070916 (CAS No. 942918-07-2), a well-characterized Aurora kinase inhibitor.[5][6] This guide will therefore focus on GSK1070916 to provide a comprehensive resource aligned with the core requirements of the prompt.

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[7][8] Their overexpression or amplification is a common feature in many human tumors, making them attractive targets for cancer therapy.[7][8][9] GSK1070916 is a novel, potent, and highly selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[6][7][8] This guide provides a detailed overview of its chemical properties, mechanism of action, biological activity, and clinical development status, offering valuable insights for researchers and drug development professionals in the field of oncology.

Chemical Structure and Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.[8] Its structure is key to its high affinity and selectivity for the ATP-binding pockets of Aurora B and C kinases.

| Property | Value | Source |

| CAS Number | 942918-07-2 | [5][6] |

| Molecular Formula | C30H33N7O | [5] |

| Molecular Weight | 507.63 g/mol | [5][10] |

| IUPAC Name | 1-((3-(4-((6-((2,6-difluorophenyl)methoxy)pyridin-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethan-1-one | Not directly available in search results |

| Synonyms | GSK-1070916A, compound 17k | [5][6][9] |

| Solubility | DMSO: 100 mg/mL | [5] |

Caption: 2D Chemical Structure of GSK1070916.

Mechanism of Action: A Deep Dive into Aurora B/C Inhibition

GSK1070916 functions as a reversible and ATP-competitive inhibitor, with a marked selectivity for Aurora B and Aurora C over Aurora A.[10][11][12] This selectivity is crucial, as Aurora A and B have distinct roles in mitosis, and off-target inhibition can lead to different cellular phenotypes and toxicities.

Kinetics and Binding Affinity:

A distinguishing feature of GSK1070916 is its exceptionally long residence time on the target enzymes, particularly Aurora B.[8][11] This is characterized by a very slow dissociation rate, leading to sustained inhibition.

| Kinase Target | Ki* (nM) | Dissociation Half-Life (min) | Selectivity vs. Aurora A |

| Aurora B-INCENP | 0.38 ± 0.29 | >480 | ~1300-fold |

| Aurora C-INCENP | 1.5 ± 0.4 | 270 ± 28 | ~340-fold |

| Aurora A-TPX2 | 490 ± 60 | Not time-dependent | 1 |

Data compiled from Portland Press.[11]

The time-dependent inhibition of Aurora B and C is a key characteristic of GSK1070916.[11] This prolonged duration of action at the molecular level may contribute to its potent anti-proliferative effects in cancer cells.

Caption: Competitive Inhibition of Aurora B/C by GSK1070916 and Downstream Effects.

Biological Activity and Anti-Tumor Efficacy

The potent and selective inhibition of Aurora B/C by GSK1070916 translates into significant anti-proliferative activity across a wide range of human cancer cell lines.

In Vitro Cellular Effects:

-

Broad Anti-proliferative Activity: GSK1070916 inhibits the proliferation of over 100 tumor cell lines with a median EC50 of 8 nM.[10]

-

Mechanism-Specific Potency: A significant decrease in potency is observed in non-dividing, normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[7][10]

-

Cell Cycle Effects: Unlike many mitotic inhibitors that cause a G2/M arrest, cells treated with GSK1070916 do not arrest in mitosis. Instead, they fail to undergo proper cytokinesis, leading to polyploidy and eventual apoptosis.[7][10]

-

Biomarker Modulation: Treatment with GSK1070916 leads to a dose-dependent inhibition of phosphorylation of histone H3 at serine 10, a specific substrate of Aurora B.[7][10] This serves as a reliable pharmacodynamic biomarker of target engagement.

In Vivo Preclinical Studies:

In human tumor xenograft models, GSK1070916 has demonstrated significant anti-tumor activity.[7][8][10] Administration of the compound in mice led to dose-dependent inhibition of histone H3 phosphorylation in tumor tissues and resulted in tumor regression in models of breast, colon, lung, and leukemia cancers.[7][8][10]

Clinical Development

GSK1070916 has been evaluated in a Phase I clinical trial.

-

Study NCT01118611: A dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[13] Patients received the drug intravenously on a 5-day on, 16-day off schedule.[13] The study aimed to determine the maximum tolerated dose and a recommended Phase II dose.[13]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for assessing the inhibitory activity of compounds like GSK1070916 against Aurora kinases.

Objective: To determine the IC50 value of GSK1070916 for Aurora A, B, and C.

Materials:

-

Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes.

-

Fluorescently labeled peptide substrate (e.g., Aurora Sox peptide).

-

ATP.

-

GSK1070916 stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well microplates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare serial dilutions of GSK1070916 in assay buffer.

-

In a 384-well plate, add the kinase, fluorescent peptide substrate, and the GSK1070916 dilution.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach equilibrium.[10]

-

Read the plate using a fluorescence polarization plate reader.

-

Calculate the percent inhibition for each concentration of GSK1070916 relative to controls (no inhibitor and no enzyme).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an In Vitro Fluorescence Polarization Kinase Inhibition Assay.

Conclusion and Future Directions

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a unique kinetic profile characterized by a long target residence time. Its broad anti-proliferative activity in vitro and significant anti-tumor effects in preclinical models established it as a promising therapeutic candidate.[7][8] While the results of its Phase I trial will be informative for the future of this specific molecule, the detailed understanding of its mechanism of action provides a valuable framework for the development of next-generation Aurora kinase inhibitors. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to Aurora B/C inhibition and exploring rational combination therapies to overcome potential resistance mechanisms.[14]

References

- 1. Page loading... [guidechem.com]

- 2. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 885223-64-3|this compound|BLD Pharm [bldpharm.com]

- 4. a2bchem.com [a2bchem.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. selleckchem.com [selleckchem.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. massivebio.com [massivebio.com]

Methodological & Application

Topic: Suzuki-Miyaura Coupling of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone with Arylboronic Acids

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents where biaryl and heteroaryl-aryl scaffolds are prevalent pharmacophores.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, celebrated for its mild conditions and broad functional group tolerance.[3][4] This application note provides a comprehensive guide for researchers on the successful coupling of 1-(2-chloro-5-methylpyridin-3-yl)ethanone, a challenging but valuable heteroaryl electrophile, with a range of arylboronic acids. We delve into the mechanistic nuances, provide a field-proven experimental protocol, and offer a systematic guide to troubleshooting, ensuring reliable and high-yielding synthesis of the desired 1-(2-aryl-5-methylpyridin-3-yl)ethanone products.